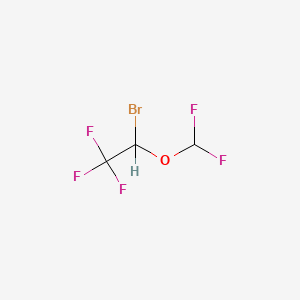
Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether is an organofluorine compound characterized by the presence of bromine, difluoromethoxy, and trifluoroethane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether typically involves the reaction of bromine with difluoromethoxy and trifluoroethane precursors under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, industrial methods may include purification steps such as distillation or recrystallization to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, sodium hydroxide, and other nucleophiles. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can lead to the formation of 1-(difluoromethoxy)-2,2,2-trifluoroethane.
Aplicaciones Científicas De Investigación
Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the specific interactions involved. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparación Con Compuestos Similares
- 1-Bromo-1,1-difluoroethane
- 1-Bromo-1-fluoroethane
- 1-Bromo-1-(difluoromethoxy)-1,2,2-trifluoroethane
Comparison: Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether is unique due to the presence of both difluoromethoxy and trifluoroethane groups, which confer distinct chemical properties compared to similar compounds. For example, the presence of the difluoromethoxy group can enhance the compound’s reactivity in substitution reactions, while the trifluoroethane group can influence its stability and solubility.
Propiedades
Número CAS |
32778-10-2 |
|---|---|
Fórmula molecular |
C3H2BrF5O |
Peso molecular |
228.94 g/mol |
Nombre IUPAC |
2-bromo-2-(difluoromethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3H2BrF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H |
Clave InChI |
VETSGVFTQSETEW-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(OC(F)F)Br |
SMILES canónico |
C(C(F)(F)F)(OC(F)F)Br |
Sinónimos |
1-bromo-1-(difluoromethoxy)-2,2,2-trifluoroethane difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether I 537 I-537 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















